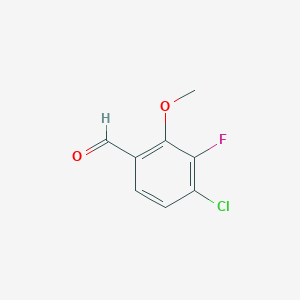
4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide, also known as OTCC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. OTCC belongs to the class of chromene derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Polymorphism
4-Oxo-N-phenyl-4H-chromene-2-carboxamide, a derivative of 4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide, is studied for its crystal structure, exhibiting an anti-rotamer conformation about the C-N bond. The amide O atom can be either trans- or cis-related to the O atom of the pyran ring. Understanding these structural characteristics is crucial in the field of crystallography and material sciences (Reis et al., 2013).
2. Synthesis of Novel Organic Ligands
The compound is used in the synthesis of novel organic ligands and metal complexes. These synthesized ligands have applications in coordination chemistry and can be significant in developing new materials and catalysts (Myannik et al., 2018).
3. Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. This application is crucial in pharmaceutical research, especially in the development of new antibacterial and antifungal agents (Raval et al., 2012).
4. Synthesis of Pyrazolin-5-One Derivatives
Its derivatives are used in synthesizing pyrazolin-5-one compounds, which are then tested for their microbial activity. This synthesis process and subsequent testing are significant in developing new pharmaceutical agents (Mostafa et al., 2013).
5. Synthesis of Coumarin Derivatives
It is used in the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring. The study of these compounds' biological properties is vital in medicinal chemistry (Ramaganesh et al., 2010).
6. Anticancer Activity in Breast Cancer
Chromeno derivatives have been designed and synthesized, followed by an evaluation of their anticancer activities, particularly against breast cancer. This application is crucial in oncology and drug development (Abd El Ghani et al., 2022).
7. Synthesis of Aromatic Polyamides
The compound is instrumental in synthesizing aromatic polyamides with photosensitive coumarin pendent groups. These materials have potential applications in materials science, particularly in the development of new polymers with unique properties (Nechifor, 2009).
Eigenschaften
IUPAC Name |
4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-16-12-5-1-2-6-15(12)24-9-13(16)17(23)21-18-20-14(10-25-18)11-4-3-7-19-8-11/h1-10H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDCAGUXALNZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

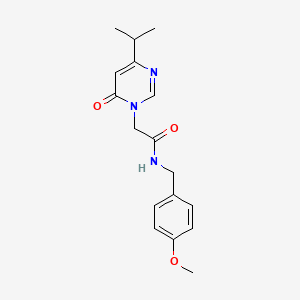
![N-(2-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829127.png)
![2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2829129.png)
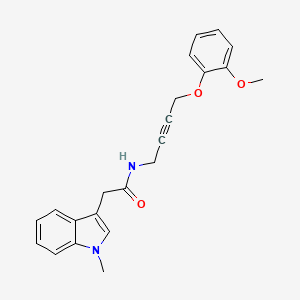
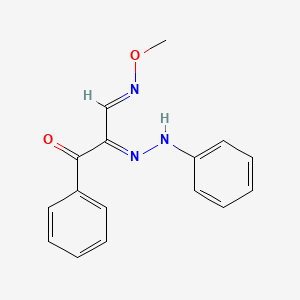
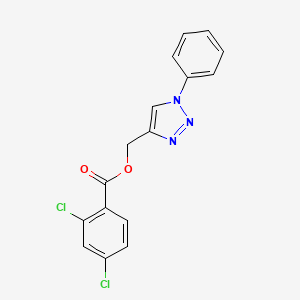
![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2829136.png)

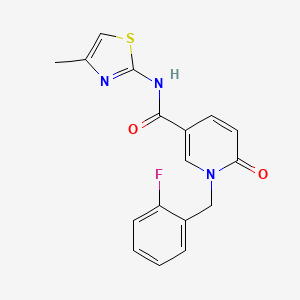
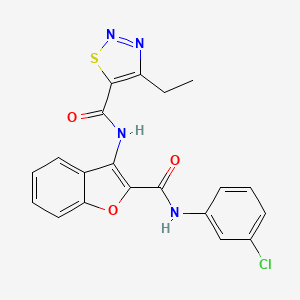
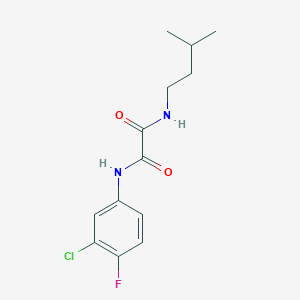
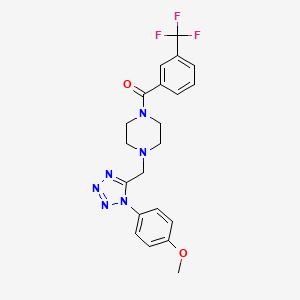
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide](/img/structure/B2829147.png)
